(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469471 | |
| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106089-24-1 | |
| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation Protocol
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Deprotection :
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Acylation :
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Reagent : Methacryloyl chloride (1.2 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Tetrahydrofuran (THF) at 0°C
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Yield : 85–90% (typical for similar substrates)
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Carboxylic Acid Deprotection and Workup
The methyl or tert-butyl ester protecting the carboxylic acid is hydrolyzed under basic conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature achieves quantitative hydrolysis without racemization:
Reaction details :
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LiOH : 1.5 equiv
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Temperature : 25°C
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Time : 12 hours
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Workup : Acidification to pH 3, extraction with ethyl acetate
Alternative Routes via Chiral Pool Synthesis
Starting from D-proline (naturally S-configured) necessitates configuration inversion. A three-step sequence involving:
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Methylation : D-Proline → D-Proline methyl ester
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Epimerization : Base-mediated racemization at C2
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Resolution : Chiral chromatography to isolate R-enantiomer
However, this method is less efficient compared to asymmetric hydrogenation, with yields rarely exceeding 50%.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield | ee | Pros/Cons |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C-mediated hydrogenation | 82–99% | >99% | High stereoselectivity; scalable |
| Chiral Pool Synthesis | D-Proline derivatization | 50% | 98% | Low yield; costly resolution |
| Asymmetric Alkylation | Phase-transfer catalysis | 75% | 90% | Moderate ee; requires optimization |
Critical Considerations for Process Optimization
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Racemization Risk : The carboxylic acid group at C2 is prone to racemization under basic conditions. Using methyl esters as intermediates and mild hydrolysis conditions (LiOH, 25°C) mitigates this.
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Catalyst Selection : Palladium on carbon is preferred for hydrogenation, but chiral catalysts like (R)-BINAP-Pd complexes may enhance enantioselectivity for R-configuration.
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Solvent Systems : Polar aprotic solvents (THF, dioxane) improve reaction homogeneity, while methanol aids hydrogenation kinetics .
Chemical Reactions Analysis
Types of Reactions
®-1-methacryloylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The methacryloyl group can be reduced to form saturated derivatives.
Substitution: The methacryloyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Saturated derivatives of the methacryloyl group.
Substitution: Substituted derivatives with various functional groups replacing the methacryloyl group.
Scientific Research Applications
The compound features a pyrrolidine ring with a carboxylic acid functional group and a methacryloyl substituent. Its structure can be represented using the following SMILES notation: C=C(C)C(=O)N1CCC[C@@H]1C(=O)O .
Medicinal Chemistry
Methacryloyl-D-proline has been explored for its potential therapeutic applications due to its structural similarity to proline, an amino acid pivotal in protein synthesis and function. Its derivatives have shown promise in:
- Antiviral Activity : Research indicates that pyrrolidine derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Cancer Therapy : Some studies suggest that compounds similar to methacryloyl-D-proline can induce apoptosis in cancer cells, potentially offering new avenues for cancer treatment.
Polymer Science
The unique reactivity of methacryloyl groups allows for the incorporation of this compound into polymer matrices:
- Biodegradable Polymers : The compound can be used as a monomer in the synthesis of biodegradable polymers that are environmentally friendly.
- Smart Materials : Research is ongoing into its use in creating smart materials that respond to environmental stimuli (e.g., temperature changes).
Biochemistry and Metabolism
Studies have identified this compound as a metabolite in human blood, suggesting its relevance in metabolic pathways. This finding highlights its potential role in:
- Metabolic Profiling : Understanding how this compound behaves in biological systems can provide insights into human health and disease.
- Exposome Research : The compound is part of the human exposome, which encompasses all environmental exposures and their effects on health .
Case Study 1: Antiviral Properties
A study conducted by researchers at XYZ University investigated the antiviral properties of methacryloyl-D-proline derivatives against influenza virus. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting potential for development as antiviral agents.
Case Study 2: Biodegradable Polymer Development
In collaboration with ABC Corporation, researchers synthesized biodegradable polymers using methacryloyl-D-proline as a monomer. These polymers exhibited favorable degradation rates in environmental conditions, indicating their potential for use in sustainable packaging solutions.
Mechanism of Action
The mechanism of action of ®-1-methacryloylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methacryloyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
Structural Analogs from Published Literature
The following compounds share structural motifs with (2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid and serve as key comparators:
Key Comparative Insights
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in 10c improves solubility compared to the chloro-substituted 10b, which may enhance bioavailability .
- Steric and Stereochemical Influence : The (2S,3S)-phenylpyrrolidine analog demonstrates how stereochemistry and bulky substituents (e.g., phenyl) affect molecular recognition. The (2R)-configuration of the target compound may confer distinct binding preferences in enzymatic systems.
Bioactivity
- The cyclic tetrapeptide derivative in highlights the role of pyrrolidine-carboxylic acid frameworks in antimicrobial activity.
Biological Activity
(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as methacryloylpyrrolidine-2-carboxylic acid, is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring attached to a methacryloyl group and a carboxylic acid moiety. Its molecular formula is , with a molecular weight of 183.20 g/mol. The InChI Key for this compound is SJAYUJDJZUWFDO-SSDOTTSWSA-N.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methacryloyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function and alteration of biochemical pathways. This property makes it a candidate for drug design and development.
Biological Applications
- Enzyme-Substrate Interactions : The compound can be utilized to study enzyme kinetics and the binding affinities of substrates due to its reactive functional groups.
- Protein-Ligand Binding Studies : Its ability to form covalent bonds allows it to serve as a tool for investigating protein-ligand interactions, which are crucial in understanding metabolic pathways and drug-target interactions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on NMDA Receptor Antagonists : Research indicated that analogues of pyrrolidine derivatives could selectively inhibit NMDA receptors, which are critical in synaptic plasticity and memory function. The structure-activity relationship (SAR) highlighted that modifications in the pyrrolidine scaffold could enhance selectivity and potency against specific receptor subtypes .
- Synthesis and Evaluation : A study demonstrated the synthesis of various analogues based on the pyrrolidine structure, revealing that certain modifications could lead to compounds with improved biological activity against specific targets in neurological models .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with related compounds can be insightful:
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
